molecular formula C18H21BrN2O4S B4097632 N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide

N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide

Cat. No.: B4097632
M. Wt: 441.3 g/mol
InChI Key: HMAWYTAGZBJCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides

Safety and Hazards

“N-(4-bromophenyl)acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 4-bromophenol with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid. This intermediate is then converted to its corresponding acyl chloride using thionyl chloride.

    Introduction of the Sulfamoyl Group: The acyl chloride is reacted with butan-2-ylamine in the presence of a base to form the sulfamoyl derivative.

    Final Coupling: The sulfamoyl derivative is then coupled with the phenoxyacetamide backbone under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Could be used in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-methylphenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide may confer unique reactivity and binding properties compared to its analogs

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-3-13(2)21-26(23,24)17-10-8-16(9-11-17)25-12-18(22)20-15-6-4-14(19)5-7-15/h4-11,13,21H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAWYTAGZBJCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.